5-Methyl-1,2,3,4-tetrathiane
Description
5-Methyl-1,2,3,4-tetrathiane (C₃H₆S₄, molecular weight 170.34) is a cyclic polysulfide characterized by a six-membered ring containing four sulfur atoms and a methyl substituent at the 5-position. It is naturally occurring in Allium species, including garlic (Allium sativum) and wild leek (Allium macrostemon, known as Xie Bai in traditional Chinese medicine) . This compound is formed during thermal degradation of allyl isothiocyanate (ITC) in boiling water, alongside other sulfur-containing derivatives like 4H-1,2,3-trithiin and diallyl polysulfides .
In garlic essential oil, its concentration varies depending on extraction methods, ranging from trace amounts to 6.1% in specific chromatographic analyses .
Properties
CAS No. |
116664-30-3 |
|---|---|
Molecular Formula |
C3H6S4 |
Molecular Weight |
170.3 g/mol |
IUPAC Name |
5-methyltetrathiane |
InChI |
InChI=1S/C3H6S4/c1-3-2-4-6-7-5-3/h3H,2H2,1H3 |
InChI Key |
MUHSSCIXCFPQHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSSSS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,2,3,4-tetrathiane typically involves the reaction of sulfur with organic compounds containing carbon-sulfur bonds. One common method is the thermal degradation of sulfur-containing compounds such as allyl isothiocyanate . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the tetrathiane ring .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be produced on a larger scale using similar synthetic routes as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1,2,3,4-tetrathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols and other sulfur-containing compounds.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce thiols .
Scientific Research Applications
5-Methyl-1,2,3,4-tetrathiane has several scientific research applications, including:
Chemistry: It is used as a model compound to study sulfur-sulfur bond interactions and the reactivity of sulfur-containing rings.
Mechanism of Action
The mechanism of action of 5-Methyl-1,2,3,4-tetrathiane involves its interaction with molecular targets such as NADPH oxidase . The compound has been shown to inhibit the activity of this enzyme, leading to reduced production of reactive oxygen species (ROS) and decreased oxidative stress . The molecular pathways involved include the binding of the compound to the active site of NADPH oxidase, thereby preventing its normal function .
Comparison with Similar Compounds
Structural and Functional Analogues
Cyclic polysulfides with varying sulfur atoms, ring sizes, and substituents are common in Allium species, Parkia speciosa (stinky beans), and sulfur mustard degradation products. Key analogues include:
NADPH Oxidase Inhibition :
This compound shows stronger binding than 4H-1,2,3-trithiine but weaker than α-bisabolol. Its methyl group may enhance hydrophobic interactions with NADPH oxidase compared to unsubstituted analogues .
Antioxidant Activity :
Natural Occurrence and Concentration
Stability and Toxicity Considerations
- Stability : this compound forms under high-temperature conditions (e.g., boiling water) but is less stable than linear polysulfides like diallyl trisulfide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
